1-Bromo-5-chloro-3-fluoro-2-isopropoxybenzene
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Overview
Description
1-Bromo-5-chloro-3-fluoro-2-isopropoxybenzene is an organic compound with the molecular formula C9H9BrClFO It is a halogenated aromatic ether, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-3-fluoro-2-isopropoxybenzene typically involves the halogenation of a suitable aromatic precursor. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-fluoro-2-isopropoxyaniline.
Halogenation: The aromatic compound undergoes bromination and chlorination reactions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe), while chlorination can be performed using chlorine (Cl2) under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-chloro-3-fluoro-2-isopropoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aromatic ring can undergo reduction reactions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted aromatic ethers or amines.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Hydrogenated aromatic compounds.
Scientific Research Applications
1-Bromo-5-chloro-3-fluoro-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-3-fluoro-2-isopropoxybenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-chloro-2-fluoro-5-isopropoxybenzene
- 1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene
- 1-Bromo-2-chloro-5-fluoro-3-isopropoxybenzene
Uniqueness
1-Bromo-5-chloro-3-fluoro-2-isopropoxybenzene is unique due to its specific arrangement of halogen atoms and the isopropoxy group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C9H9BrClFO |
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Molecular Weight |
267.52 g/mol |
IUPAC Name |
1-bromo-5-chloro-3-fluoro-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-9-7(10)3-6(11)4-8(9)12/h3-5H,1-2H3 |
InChI Key |
UUBQRTDVAWZRDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)Cl)F |
Origin of Product |
United States |
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